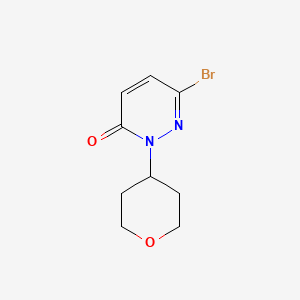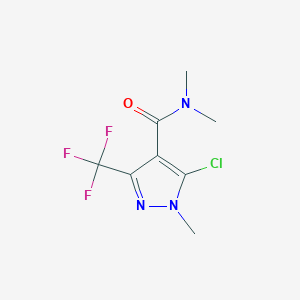![molecular formula C8H8ClF3N2O2S B2791837 N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide CAS No. 2060751-75-7](/img/structure/B2791837.png)
N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "CTP-499" and is known for its potential therapeutic benefits.
Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of CTP-499 and how it interacts with other cellular processes.
4. New applications: CTP-499 may have potential therapeutic applications in other medical conditions beyond those that have been studied so far.
Conclusion:
CTP-499 is a promising compound that has shown potential therapeutic benefits in a variety of medical conditions. Its selective inhibition of PARP and low toxicity make it an attractive candidate for further research. Future studies will help to determine its safety and efficacy in humans and identify new applications for this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTP-499 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: CTP-499 is a highly potent compound, which means that it can be used in small concentrations in experiments.
2. Selective inhibition: CTP-499 selectively inhibits PARP, which means that it does not interfere with other cellular processes.
3. Low toxicity: CTP-499 has been shown to have low toxicity in animal studies.
Some of the limitations of CTP-499 for lab experiments include:
1. Limited solubility: CTP-499 has limited solubility in water, which can make it difficult to work with in some experiments.
2. Limited stability: CTP-499 is not very stable and can degrade over time, which can affect its potency.
Direcciones Futuras
There are several future directions for research on CTP-499, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of CTP-499 in humans.
2. Combination therapy: CTP-499 may be effective when used in combination with other drugs for the treatment of various medical conditions.
3.
Métodos De Síntesis
CTP-499 is synthesized through a multi-step process involving the reaction of 5-chloro-3-(trifluoromethyl)pyridine with methanesulfonyl chloride. The resulting intermediate is then reacted with sodium azide, followed by reduction with lithium aluminum hydride to produce the final product.
Aplicaciones Científicas De Investigación
CTP-499 has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic benefits in a variety of medical conditions. Some of the areas of research include:
1. Neurodegenerative diseases: CTP-499 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can protect neurons from damage and improve cognitive function.
2. Kidney disease: CTP-499 has been studied for its potential to protect the kidneys from damage caused by diabetes and other conditions.
3. Cardiovascular disease: CTP-499 has been shown to have beneficial effects on the cardiovascular system, including reducing inflammation and improving blood vessel function.
Propiedades
IUPAC Name |
N-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2S/c1-17(15,16)14-4-7-6(8(10,11)12)2-5(9)3-13-7/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASTVWPEKIIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C(C=C(C=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

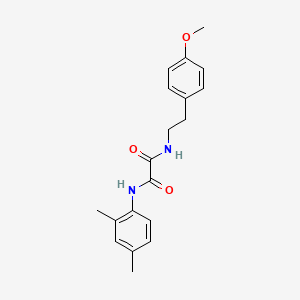
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
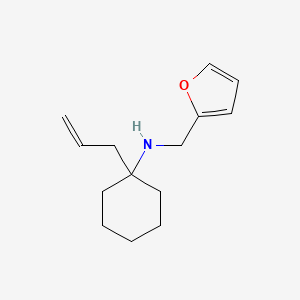
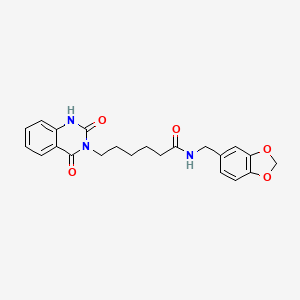
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2791759.png)


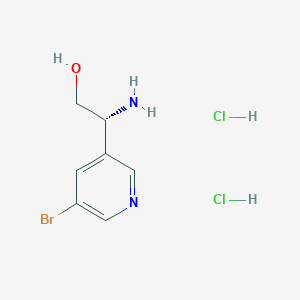
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)
![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)
